REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([F:10])=[C:8]([F:11])[C:7]([F:12])=[C:6](F)[C:5]=1[C:14](=[O:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])([O-:3])=[O:2].[CH2:22](OC(OCC)OCC)C.C(OC(=O)C)(=O)C.[CH:39]1([NH2:42])[CH2:41][CH2:40]1.CC(C)([O-])C.[K+]>C(O)(C)(C)C>[CH:39]1([N:42]2[C:6]3[C:5](=[C:4]([N+:1]([O-:3])=[O:2])[C:9]([F:10])=[C:8]([F:11])[C:7]=3[F:12])[C:14](=[O:21])[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:22]2)[CH2:41][CH2:40]1 |f:4.5|
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Name
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2-nitro-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid, ethyl ester
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Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=C(C(=C1F)F)F)F)C(CC(=O)OCC)=O
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Name
|
|
Quantity
|
4.9 g
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Type
|
reactant
|
Smiles
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C(C)OC(OCC)OCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
1.43 g
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Type
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reactant
|
Smiles
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C1(CC1)N
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Name
|
|
Quantity
|
2.47 g
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Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for two hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in 25 ml of t-butanol
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Type
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TEMPERATURE
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Details
|
cooled to room temperature
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Type
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TEMPERATURE
|
Details
|
The reaction was heated at 60° C. for six hours
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Duration
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6 h
|
Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel eluting with chloroform/ethyl acetate (80/20)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C(C2=C(C(=C(C(=C12)F)F)F)[N+](=O)[O-])=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 24.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |